Stannane, phenyl-
Description
Historical Trajectory and Foundational Developments in Phenylstannane Chemistry
The genesis of phenylstannane chemistry is intrinsically linked to the broader history of organotin chemistry. The field's origins can be traced back to the mid-19th century. In 1849, Edward Frankland's work led to the isolation of diethyltin (B15495199) diiodide, the first documented organotin compound. researchgate.netamericanelements.com This was shortly followed in 1852 by Carl Löwig's report on the synthesis of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy, an event often cited as the formal beginning of organotin chemistry. lupinepublishers.com
Throughout the late 19th and early 20th centuries, the field saw gradual expansion, with notable contributions from chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia, who systematically investigated the synthesis and properties of various organotin derivatives. lupinepublishers.com However, it was the discovery of significant industrial applications in the mid-20th century that catalyzed a resurgence of interest in this area. The work of van der Kerk and his colleagues in the Netherlands was particularly influential, demonstrating the utility of organotin compounds as stabilizers for polyvinyl chloride (PVC), as well as in biocides and wood preservatives. lupinepublishers.com This industrial impetus spurred deeper fundamental research into the nature of the tin-carbon bond and the reactivity of organotin compounds, paving the way for the specific investigation of aryl derivatives like phenylstannanes. The development of new synthetic methods, such as the use of Grignard reagents (RMgX) for the alkylation and arylation of tin tetrachloride (SnCl₄), provided more versatile routes to tetraorganotins, including those bearing phenyl groups. lupinepublishers.com
| Year | Key Development | Contributor(s) | Significance |
| 1849 | First isolation of an organotin compound (diethyltin diiodide). researchgate.netamericanelements.com | Edward Frankland | Marks the beginning of the study of compounds with tin-carbon bonds. researchgate.netamericanelements.com |
| 1852 | Synthesis of alkyltin compounds from tin-sodium alloy and alkyl halides. lupinepublishers.com | Carl Löwig | Considered the formal start of organotin chemistry. lupinepublishers.com |
| c. 1950s | Discovery of industrial applications for organotins (e.g., PVC stabilizers). lupinepublishers.com | van der Kerk et al. | Revitalized research interest in the field, leading to expanded synthetic and mechanistic studies. lupinepublishers.com |
| c. 1960s | Discovery that tin can expand its coordination number beyond four. lupinepublishers.com | - | Led to a deeper understanding of the structural and coordination chemistry of organotin halides and other derivatives. lupinepublishers.com |
Contemporary Significance of Phenylstannanes in Advanced Organic Synthesis and Materials Science Research
In modern chemical science, phenylstannanes have established themselves as indispensable tools in both complex molecule synthesis and the fabrication of advanced materials. Their significance stems from the unique reactivity of the carbon-tin bond, which allows for a range of selective chemical transformations.
Advanced Organic Synthesis: The most prominent application of phenylstannanes in organic synthesis is their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction facilitates the formation of a new carbon-carbon bond by coupling an organostannane (e.g., a phenylstannane) with an organic electrophile, such as an aryl or vinyl halide. The versatility and high functional group tolerance of the Stille reaction have made it a cornerstone of modern synthetic chemistry for constructing complex molecular architectures. Phenylstannanes are frequently used to introduce phenyl groups into target molecules. Research continues to refine this methodology, with a focus on developing reactions that are catalytic in tin to minimize organotin waste. rjpbcs.com
Furthermore, synthetic routes to aryl stannanes, including phenylstannanes, have been advanced through mechanisms such as the SRN1 (Substitution Nucleophilic Radical Chain) reaction. The photostimulated reaction of triphenylstannyl anions (Ph₃Sn⁻) with haloarenes provides a versatile method to prepare these compounds under milder conditions than traditional routes. nih.gov These stannanes can then be used in subsequent cross-coupling sequences, demonstrating their utility as stable, isolable intermediates for iterative synthetic strategies. nih.gov
Materials Science Research: The utility of phenylstannanes extends into materials science, primarily as precursors for tin-based inorganic materials. Phenyltin compounds, such as Phenyltin trichloride (B1173362), serve as molecular precursors in the synthesis of tin(IV) oxide (SnO₂) thin films. These films are deposited via techniques like Atmospheric Pressure Chemical Vapor Deposition (AP-CVD) and sol-gel processes. lupinepublishers.comresearchgate.net The resulting SnO₂ layers are transparent conductive oxides (TCOs), which possess the dual properties of optical transparency and electrical conductivity. This makes them valuable for applications such as coatings on architectural glass to control heat loss, de-icing windshields, and as components in dye-sensitized solar cells. lupinepublishers.com
Organometallic precursors offer precise control over the purity and properties of the final metal oxide material. For instance, nanocrystalline SnO₂ films derived from organotin precursors have been successfully employed as the sensing body in gas sensors for detecting carbon monoxide and hydrogen, with the material's porosity and crystallinity being tunable based on the organic groups of the precursor. researchgate.netresearchgate.net
Another area of research involves the synthesis of polystannanes, which are polymers featuring a backbone of tin atoms. Phenyl-substituted derivatives, such as poly(di(ω-alkylphenyl)stannane)s, have been synthesized and investigated for their unique electronic properties. These materials exhibit σ-conjugation along the tin backbone and can behave as semiconductors, opening potential applications in organic electronics. researchgate.net
| Application Area | Specific Use of Phenylstannanes | Resulting Product/Technology |
| Organic Synthesis | Reagent in Stille cross-coupling reactions. rjpbcs.com | Complex organic molecules (pharmaceuticals, natural products). |
| Materials Science | Precursor for tin(IV) oxide (SnO₂) thin films. lupinepublishers.com | Transparent conductive coatings, gas sensors, solar cells. lupinepublishers.comresearchgate.net |
| Polymer Chemistry | Monomers for phenyl-substituted polystannanes. researchgate.net | Semiconducting polymers for potential electronic applications. researchgate.net |
Epistemological Scope and Core Research Avenues for Phenylstannane Compounds
The epistemological scope of phenylstannane chemistry encompasses the synthesis, structural characterization, mechanistic understanding, and application of these compounds. Research in this field seeks to understand the fundamental principles governing the stability and reactivity of the phenyl-tin bond and to leverage this knowledge for practical outcomes.
Core research avenues currently being pursued include:
Development of Green and Catalytic Methodologies: A major focus is to mitigate the environmental concerns associated with stoichiometric tin reagents. Research is directed towards developing new catalytic systems where the phenylstannane reagent can be used in substoichiometric amounts and regenerated in situ. This "tin-recycling" approach, particularly in Stille couplings, aims to make these powerful reactions more sustainable. rjpbcs.com
Synthesis of Novel Organotin Structures: Chemists are actively designing and synthesizing new phenylstannane compounds with tailored electronic and steric properties. This includes the preparation of multifunctional organotin reagents that can participate in cascade or multicomponent reactions, thereby increasing synthetic efficiency. The synthesis of chiral organotin compounds and the study of their stereochemical stability and reaction pathways also remain an active area of investigation.
Advanced Materials Precursors: There is growing interest in designing bespoke phenylstannane precursors for advanced materials. By modifying the organic ligands on the tin atom, researchers can fine-tune the decomposition process and influence the morphology, crystallinity, and electronic properties of the resulting tin-based materials (e.g., SnO₂ nanostructures). researchgate.net This allows for the creation of materials optimized for specific applications, from more sensitive gas sensors to more efficient solar cells.
Exploration of Phenyl-Polystannanes: The synthesis and characterization of high-molecular-weight polystannanes with phenyl side groups is a frontier in organometallic polymer chemistry. researchgate.net Current research focuses on controlling the polymerization process to achieve well-defined polymers and understanding the structure-property relationships that govern their conductivity and optical properties for potential use in next-generation electronic devices. researchgate.net
Structure
2D Structure
Properties
InChI |
InChI=1S/C6H7.Sn/c1-2-4-6-5-3-1;/h1-5H,6H2; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWJZEXJARCHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC1[Sn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2406-68-0 | |
| Record name | Phenyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for Phenylstannanes
Direct Synthesis Strategies for Stannane (B1208499), phenyl-
Direct synthesis methods for phenylstannanes typically involve the reaction of organometallic reagents with tin halides or the direct functionalization of tin compounds. These routes are often straightforward and can provide access to a range of phenyltin compounds.
Grignard Reagent-Based Approaches for Stannane, phenyl- Synthesis
Grignard reagents, particularly phenylmagnesium bromide (PhMgBr), are widely used in the synthesis of phenylstannanes. The reaction of phenylmagnesium bromide with tin halides, such as tin(IV) chloride (SnCl₄) or tin(II) chloride (SnCl₂), allows for the stepwise introduction of phenyl groups onto the tin atom. By controlling the stoichiometry of the Grignard reagent, various phenylstannane derivatives can be obtained. For instance, reacting SnCl₄ with one equivalent of PhMgBr typically yields phenyltin trichloride (B1173362) (PhSnCl₃) nittokasei.co.jpgelest.com. Using an excess of the Grignard reagent can lead to the formation of diphenyltin (B89523) dichloride (Ph₂SnCl₂) and triphenyltin (B1233371) chloride (Ph₃SnCl) nittokasei.co.jpresearchgate.net. These reactions are generally carried out in anhydrous ethereal solvents to prevent the decomposition of the Grignard reagent and the organotin products nittokasei.co.jpgelest.comresearchgate.netresearchgate.netyoutube.com.
Table 1: Grignard-Based Synthesis of Phenylstannanes
| Reactants | Product(s) | Conditions | Typical Yield | Citation |
| Phenylmagnesium bromide, SnCl₄ | Phenyltin trichloride (PhSnCl₃) | Anhydrous ether, controlled stoichiometry | 70-80% | nittokasei.co.jp |
| Phenylmagnesium bromide, SnCl₄ | Diphenyltin dichloride (Ph₂SnCl₂) | Anhydrous ether, excess PhMgBr | 60-70% | researchgate.net |
| Phenylmagnesium bromide, SnCl₄ | Triphenyltin chloride (Ph₃SnCl) | Anhydrous ether, further excess PhMgBr | 50-60% | nittokasei.co.jp |
| Phenylmagnesium bromide, SnCl₂ | Diphenyltin (Ph₂Sn) or Ph₂SnCl₂ | Anhydrous solvent | Variable | thieme-connect.de |
| Aryl halide, Mg | Arylmagnesium halide (Grignard reagent) | Ether or THF, various conditions | High | researchgate.netresearchgate.net |
| Arylmagnesium halide, SnCl₄ | Aryltin halides (e.g., ArSnCl₃) | Anhydrous solvent | Good | nittokasei.co.jpresearchgate.net |
Alternative Established Protocols for Stannane, phenyl- Formation
Beyond Grignard reagents, organolithium compounds, such as phenyllithium (B1222949) (PhLi), can also be employed in reactions with tin halides to synthesize phenylstannanes, mirroring the reactivity of Grignard reagents thieme-connect.dewikipedia.org. These reactions are typically performed under inert atmospheres in anhydrous solvents like diethyl ether or hexane (B92381) wikipedia.org. Another direct method involves the reaction of tin metal with phenyl halides at elevated temperatures, although this is less common for selective phenylstannane synthesis. The direct stannylation of benzene (B151609) using tin compounds, such as tin(IV) trifluoroacetates, has also been reported, forming complex organotin clusters rutgers.edu.
Catalytic and Advanced Synthetic Routes to Phenylstannane Derivatives
Modern synthetic chemistry has introduced catalytic and more advanced methods for the efficient synthesis and functionalization of phenylstannanes, often offering greater control and milder conditions.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing Phenylstannane Precursors (e.g., Stille Coupling)
Palladium-catalyzed cross-coupling reactions are instrumental in organotin chemistry. While the Stille coupling itself utilizes pre-formed organostannanes as coupling partners, palladium catalysis is also employed in the synthesis of phenylstannanes. For instance, aryl halides can be directly stannylated using hexaalkylditin reagents (e.g., (Bu₃Sn)₂) in the presence of palladium catalysts lookchem.comadelaide.edu.au. This method allows for the formation of C-Sn bonds under relatively mild conditions, producing various phenylstannane derivatives. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly used in these transformations lookchem.comadelaide.edu.au.
Table 2: Palladium-Catalyzed Synthesis of Phenylstannanes
| Reactants | Catalyst/Ligand | Conditions | Product Type | Typical Yield | Citation |
| Aryl halide (e.g., bromobenzene), (Bu₃Sn)₂ | Pd(0) or Pd(II) complex | Solvent, heat | Aryl-SnR₃ | Good-Excellent | lookchem.com |
| Aryl halide, R₃SnH | Palladium complex | Solvent, heat | Aryl-SnR₃ | Good | lookchem.com |
| Aryl halide, R₃Sn-SnR₃ | Pd(0) or Pd(II) complex | Solvent, heat | Aryl-SnR₃ | Good | lookchem.com |
| Phenyl halide, tin nucleophile | Palladium catalyst | Various conditions | Phenylstannane derivative | Good | rsc.org |
| o-Haloaniline derivative, R₃Sn-Li or R₃Sn-Na | Pd catalyst | Solvent, heat | o-(R₃Sn)aniline | High | nih.gov |
C-H Functionalization Strategies for Phenylstannane Derivatization
Direct C-H functionalization offers a more atom-economical approach by directly converting C-H bonds into C-Sn bonds. Transition metal catalysts, particularly palladium, rhodium, and ruthenium, are employed to activate aromatic C-H bonds, which then react with a tin source (e.g., R₃SnX, R₃Sn-SnR₃, or R₃SnH) to form phenylstannane derivatives rutgers.edurutgers.edunih.govnih.govsnnu.edu.cn. These methods often require specific ligands and oxidants, and the reaction conditions can vary widely depending on the catalyst system and substrate rutgers.edurutgers.edu. This approach bypasses the need for pre-functionalized aryl halides, streamlining the synthetic process nih.gov.
Table 3: C-H Functionalization and Photocatalytic Synthesis of Phenylstannanes
| Substrate/Reactant | Tin Source | Catalyst/Photocatalyst | Conditions | Product Type | Typical Yield | Citation |
| Benzene | R₃SnX | Pd complex + ligand | Oxidant, solvent, heat | Ph-SnR₃ | Moderate-Good | rutgers.edu |
| Benzene | R₃SnX | Transition Metal | Solvent, heat | Ph-SnR₃ | Variable | rutgers.edu |
| Aryl halide | R₃SnH | Photocatalyst | Visible light, solvent | Aryl-SnR₃ | Good | rutgers.edu |
| Aryl halide | R₃Sn-SnR₃ | Photocatalyst | Visible light, solvent | Aryl-SnR₃ | Moderate-Good | lookchem.com |
| Benzene | R₃SnX | Organic Dye | Visible light, additive | Ph-SnR₃ | Moderate | lookchem.com |
| Fluoroarenes | CH₂=CHSnR₃ | Ni(0) complex + ligand | Room temp. or 80°C | C₆FnH₅₋nSnR₃ | Good | uwindsor.ca |
Photocatalytic Approaches in Phenylstannane Synthesis and Functionalization
Photocatalysis has emerged as a powerful tool for C-Sn bond formation. Visible light photocatalysts, such as ruthenium or iridium complexes, or organic dyes, can mediate the synthesis and functionalization of phenylstannanes. These methods often involve single-electron transfer (SET) processes to generate reactive radical intermediates, which then react with tin precursors. For example, photocatalytic C-H stannylation of arenes or the stannylation of aryl halides under visible light irradiation are known rutgers.edulookchem.comrsc.orgnih.govmdpi.comhelsinki.fi. These reactions typically proceed under mild conditions and can offer high selectivity.
Compound List
Stannane, phenyl- (Phenylstannane)
Phenyltin trichloride (PhSnCl₃)
Diphenyltin dichloride (Ph₂SnCl₂)
Triphenyltin chloride (Ph₃SnCl)
Diphenyltin (Ph₂Sn)
Phenyltin compounds
Organotin compounds
Aryl stannanes
Trimethyl(phenyl)stannane
Tributyltin chloride
Hexabutylditin
o-(Tributylstannyl)aniline
o-(Trimethylstannyl)aniline
Tributyltin hydride
Stereoselective and Enantioselective Synthesis of Chiral Phenylstannanes
The development of methods to synthesize chiral phenylstannanes with high stereochemical control is crucial for accessing enantiomerically pure complex organic molecules. Research has explored various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and the synthesis of chiral organotin reagents themselves.
Chiral Organotin Hydride Catalysis: Significant progress has been made in utilizing chiral organotin hydrides as catalysts for enantioselective transformations. A notable advancement includes the first reported example of chiral organotin-hydride-catalyzed enantioselective radical cyclization of aldehydes. This process proceeds via an O-stannyl ketyl intermediate, which facilitates the efficient transfer of chirality from the organotin catalyst to the product molecule chemistryviews.org.
Synthesis of Chiral Organotin Reagents: Specific chiral phenylstannane derivatives have been synthesized to serve as stereochemical control agents. For instance, diphenyl- {(1S,2R,3S,4R)-3-(alkoxymethyl)bicyclo[2.2.1]heptan-2-yl}tin hydrides have been prepared, with one derivative achieving an enantiomeric excess (ee) of 94% rsc.org. Similarly, chiral bicyclo[2.2.1]hept-2-yl tin hydrides, such as methyl(phenyl)bis[(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]stannane, have been synthesized from camphor, although some related hydrides yielded only modest enantioselectivities rsc.org.
Chiral Tin Catalysis: Chiral tin-dibromide reagents derived from (S)-BINOL have been employed as catalysts for enantioselective reactions of alkenyl esters. These catalytic systems operate under mild, nearly neutral conditions, generating a chiral tin alkoxide bromide intermediate in situ that can be recycled nih.gov.
Table 1: Stereoselective and Enantioselective Synthesis of Phenylstannanes
| Method/Approach | Chiral Phenylstannane Derivative/Catalyst | Substrate/Reaction Type | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Synthesis of Chiral Organotin Reagents | Diphenyl- {(1S,2R,3S,4R)-3-(alkoxymethyl)bicyclo[2.2.1]heptan-2-yl}tin hydrides | N/A (synthesis of reagent) | N/A | 94% | rsc.org |
| Synthesis of Chiral Organotin Reagents | Methyl(phenyl)bis[(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]stannane | N/A (synthesis of reagent) | N/A | N/A | rsc.org |
| Chiral Organotin Hydride Catalysis | Chiral organotin hydride (potentially phenyl-substituted) | Enantioselective radical cyclization of aldehydes | N/A | High | chemistryviews.org |
| Chiral Tin-Dibromide Catalysis (BINOL-derived) | (S)-BINOL-derived chiral tin-dibromide | Enantioselective reactions of alkenyl esters | N/A | High | nih.gov |
Organometallic Precursors in Phenylstannane Synthesis
The synthesis of phenylstannanes fundamentally relies on the formation of a carbon-tin bond, typically achieved through reactions involving organometallic precursors and tin-containing electrophiles.
Grignard Reagents: Phenylmagnesium halides, such as phenylmagnesium bromide, are widely used precursors. They react readily with organotin halides, like trimethyltin (B158744) chloride, to form phenylstannanes, such as phenyltrimethylstannanes ontosight.ai. This method is also employed in the synthesis of trialkyl(phenyl)stannanes, where Grignard reagents react with dialkyltin chlorides google.com.
Organolithium Reagents: Aryllithium compounds serve as potent nucleophiles that react with trialkyltin halides to yield phenylstannanes. This approach is a common and effective route for preparing various phenyl-substituted organotin compounds anjs.edu.iqconicet.gov.ar.
Transmetallation and Cross-Coupling Reactions: Phenylstannanes can be synthesized via transmetallation reactions, where a phenyl group is transferred from another organometallic species to tin. For example, phenylsilanes and phenylstannanes can undergo transmetallation with boron tribromide (BBr3) to form precursors for phenylboronic acid chemicalbook.comwikipedia.org. Palladium catalysis plays a crucial role in cross-coupling reactions, such as the Stille reaction, where aryl halides or triflates are coupled with distannanes like hexamethyldistannane (B1337061) or hexabutyldistannane (B1337062) to form arylstannanes conicet.gov.arresearchgate.net. Phenylstannanes themselves can also participate in transmetallation with palladium complexes rutgers.edu.
Other Organometallic Tin Species: Organotin chlorides, such as R3SnCl (where R can be phenyl), are key precursors in the synthesis of organotin-oxometalate coordination polymers through facile one-pot precipitation reactions with metal salts acs.org.
Table 2: Organometallic Precursors in Phenylstannane Synthesis
| Organometallic Precursor | Tin Reagent/Phenylstannane | Reaction Type | Product Class/Example | Typical Yield | Reference |
| Phenylmagnesium bromide | Trimethyltin chloride | Nucleophilic substitution | Phenyltrimethylstannanes (e.g., Trimethyl(4-(methylthio)phenyl)stannane) | High | ontosight.ai |
| Grignard reagents | Dialkyltin chlorides | Nucleophilic substitution | Trialkyl(phenyl)stannanes (e.g., (n-butyl)(di-n-octyl)(phenyl)stannane) | N/A | google.com |
| Aryllithium derivatives | Trialkyltin halides | Nucleophilic substitution | Phenylstannanes | N/A | anjs.edu.iqconicet.gov.ar |
| Hexamethyldistannane | Aryl halides/triflates | Pd-catalyzed coupling (Stille reaction) | Arylstannanes | N/A | conicet.gov.arresearchgate.net |
| Phenylstannanes | Pd(OAc)2 | Transmetallation | N/A (phenyl group transferred) | N/A | rutgers.edu |
| Phenyltributylstannane | Allylic alcohol derivatives | Pd-catalyzed coupling (Stille coupling) | N/A (phenyl group transferred) | N/A | datapdf.com |
| R3SnCl (R=Ph) | Na2MoO4 | One-pot precipitation | Organotin-oxometalate polymers (e.g., (Ph3Sn)2MoO4·2H2O) | N/A | acs.org |
Green Chemistry and Sustainable Synthesis of Phenylstannanes
Atom Economy: A cornerstone of green chemistry is atom economy, which quantifies the proportion of reactant atoms incorporated into the desired product. Reactions with high atom economy minimize the generation of byproducts, leading to more sustainable and cost-effective processes nih.govprimescholars.comskpharmteco.comjocpr.comwikipedia.org. For instance, Diels-Alder cycloadditions are recognized for their high atom economy, as most atoms from the starting materials are retained in the product nih.gov.
Eco-Friendly Synthesis Methods: Modern synthetic techniques such as microwave-assisted synthesis and ultrasound irradiation have demonstrated significant benefits in organotin chemistry. These methods can accelerate reaction rates, improve yields, and enhance selectivity compared to traditional heating methods, offering a more environmentally benign approach rsc.org.
Catalytic Approaches and Recycling: Employing catalytic amounts of organotin reagents, coupled with in situ recycling strategies, can drastically reduce tin waste. Furthermore, the development of ionic liquid-supported organotin reagents has enabled solvent-free conditions and efficient recycling in Stille cross-coupling reactions, minimizing waste and improving sustainability researchgate.netresearchgate.net.
Modified Reagents and Workup Procedures: Organotin reagents modified with polar groups or fluorous tags, as well as solid-supported or polymer-supported organotins, are designed to simplify purification and minimize the presence of tin byproducts in the final product. Additionally, specific workup procedures, such as converting tin byproducts into insoluble polymeric tin fluorides or utilizing green solvents like ionic liquids, facilitate the removal of residual tin species researchgate.net.
Sustainable Catalytic Materials: The synthesis of organotin-oxometalate coordination polymers via facile one-pot precipitation offers a sustainable pathway. These materials exhibit excellent thermal and chemical stability, are readily recoverable and recyclable, and serve as efficient, eco-friendly catalysts, for example, in the synthesis of dimethyl carbonate from carbon dioxide acs.org.
Table 3: Green Chemistry and Sustainable Synthesis Approaches for Organotin Compounds
| Method/Approach | Key Features | Benefits | Example Application | Reference |
| Microwave-assisted synthesis | Faster reaction times, improved yields, selectivity | Eco-friendly, efficient | Organotin chemistry | rsc.org |
| Ultrasound-assisted synthesis | Enhanced reaction rates, improved yields | Eco-friendly, efficient | Organotin chemistry | rsc.org |
| Ionic Liquid Supported Organotin Reagents | Solvent-free, recyclable | Reduced waste, efficient | Stille cross-coupling | researchgate.net |
| Catalytic amount of organotin with in situ recycling | Reduced tin waste | Sustainable, efficient | Various reactions | researchgate.net |
| Polymer-supported organotin reagents | Facilitated purification, reduced byproducts | Improved purity, reduced waste | Various reactions | researchgate.net |
| Organotin-oxometalate Polymers | Recyclable, stable, efficient catalysis | Eco-friendly catalysis, sustainable energy storage | Dimethyl carbonate synthesis from CO2 | acs.org |
| High Atom Economy Design | Maximizes reactant incorporation, minimizes waste | Environmental benefit, efficiency, cost reduction | General synthetic strategy | nih.govprimescholars.comskpharmteco.comjocpr.comwikipedia.org |
Compound Name List
Stannane, phenyl- (general class)
Phenylstannanes
Diphenyl- {(1S,2R,3S,4R)-3-(alkoxymethyl)bicyclo[2.2.1]heptan-2-yl}tin hydrides
Triphenylstannylbicyclo[2.2.1]heptane
Methyl(phenyl)bis[(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]stannane
Chiral organotin hydrides
(S)-BINOL-derived chiral tin-dibromide
Phenylmagnesium bromide
Trimethyltin chloride
Trimethyl(4-(methylthio)phenyl)stannane
Grignard reagents
Dialkyltin chlorides
Trialkyl(phenyl)stannanes
(n-butyl)(di-n-octyl)(phenyl)stannane
Aryllithium derivatives
Trialkyltin halides
Hexamethyldistannane
Hexabutyldistannane
Aryl halides
Aryl triflates
Phenylsilanes
Boron tribromide (BBr3)
Phenylboronic acid
Pd(OAc)2
Phenyltributylstannane
R3SnCl (where R=Ph)
Sodium molybdate (B1676688) (Na2MoO4)
Organotin-oxometalate coordination polymers
(Ph3Sn)2MoO4·2H2O
Chemical Reactivity and Mechanistic Investigations of Phenylstannanes
Fundamental Reaction Pathways of Phenylstannanes
Phenylstannanes are versatile reagents in organic synthesis, participating in a variety of fundamental reaction pathways. These reactions are crucial for constructing complex organic molecules.
Phenylstannanes are key players in carbon-carbon bond formation, most notably in the Stille cross-coupling reaction. core.ac.uk This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. In the context of phenylstannanes, this typically involves the transfer of a phenyl group to another organic molecule. core.ac.ukescholarship.org The general mechanism of the Stille reaction consists of three main steps: oxidative addition, transmetalation, and reductive elimination. core.ac.uk
The Stille reaction has been utilized in the synthesis of complex molecules. For instance, immobilized polystyrene phenyl stannanes have been used in Stille cross-coupling reactions with aryl- and heteroaryl-halides. core.ac.uk While reagents like triphenyltin (B1233371) hydride are common, the toxicity of organotin compounds has spurred research into greener alternatives. core.ac.uk
Table 1: Examples of Carbon-Carbon Bond Forming Reactions with Phenylstannanes
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Phenylstannane | Aryl Halide | Palladium Complex | Biphenyl Derivative | core.ac.uk |
| Phenylstannane | Vinyl Halide | Palladium Complex | Styrene Derivative | core.ac.uk |
This table provides a generalized overview of common Stille coupling reactions involving phenylstannanes.
Phenylstannane reagents, particularly triphenyltin hydride, are effective in mediating dehalogenation reactions. wikipedia.org This process involves the replacement of a halogen atom in an organic molecule with a hydrogen atom, a type of hydrodehalogenation. wikipedia.org The reaction proceeds via a free radical chain mechanism. The triphenyltin radical, generated from triphenyltin hydride, abstracts the halogen atom from the organic halide, forming a new carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of triphenyltin hydride, propagating the chain and yielding the dehalogenated product. ic.ac.uk
The efficiency of dehalogenation is dependent on the carbon-halogen bond strength, with the reactivity order being I > Br > Cl > F. wikipedia.org These reactions are valuable for removing halogen atoms from organic compounds, which can be a crucial step in the synthesis of certain pharmaceuticals and other complex molecules. wikipedia.org
Phenylstannane derivatives can be involved in allylation reactions, which are fundamental carbon-carbon bond-forming reactions that introduce an allyl group into a molecule. frontiersin.org While not as common as other allylation reagents, organostannanes can participate in these transformations. For example, the Keck radical allylation uses allyltin (B8295985) compounds, although it is noted for the toxicity of the organotin reagents. frontiersin.org
In some cases, phenylstannanes can be used to generate other reactive species that then participate in allylation. The Hosomi-Sakurai reaction is a well-established method for allylation, and while it primarily uses allylic silanes, the principles of using organometallic reagents in the presence of Lewis acids are broadly applicable. frontiersin.org
Phenylstannanes often serve as precursors to more reactive intermediates in various organic transformations. chemistrydocs.comddugu.ac.inarchive.org A key process is transmetalation, where the phenyl group is transferred from the tin atom to another metal, typically a transition metal like palladium. rutgers.edumetoree.com This is a fundamental step in cross-coupling reactions like the Stille coupling. core.ac.uk
The generation of stannyl (B1234572) radicals from phenylstannanes, such as the triphenyltin radical from triphenyltin hydride, is another example of their role as a source of reactive intermediates. ic.ac.uk These radicals are crucial for initiating free-radical chain reactions, including dehalogenations and some carbon-carbon bond-forming processes. ic.ac.uk The formation of these transient species allows for a wide range of subsequent chemical transformations. chemistrydocs.com
Influence of Electronic and Steric Factors on Phenylstannane Reactivity
The reactivity of phenylstannanes is significantly influenced by both electronic and steric factors. academicjournals.orgiupac.orgwikipedia.org These factors determine the rate and outcome of the reactions in which they participate. msu.eduwikipedia.org
Electronic Effects: The nature of the substituents on the phenyl ring of a phenylstannane can alter its reactivity. Electron-donating groups on the phenyl ring increase the electron density on the tin-carbon bond, which can facilitate transmetalation to an electron-deficient metal center in cross-coupling reactions. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the phenyl group, potentially slowing down the transmetalation step. rsc.org
Steric Effects: The size of the groups attached to the tin atom, including the phenyl group itself and any other alkyl or aryl substituents, can have a profound impact on reactivity. wikipedia.org Large, bulky groups can hinder the approach of reactants to the tin center, a phenomenon known as steric hindrance. wikipedia.org This can affect the rate of reactions such as the Stille coupling by impeding the transmetalation step. core.ac.uk In some cases, steric bulk can be exploited to achieve selectivity in reactions. wikipedia.org
Table 2: Influence of Substituents on Phenylstannane Reactivity
| Substituent on Phenyl Ring | Electronic Effect | Influence on Reactivity |
| Electron-Donating Group (e.g., -OCH3) | Increases electron density on the phenyl group | May accelerate transmetalation |
| Electron-Withdrawing Group (e.g., -NO2) | Decreases electron density on the phenyl group | May decelerate transmetalation |
| Bulky Substituent (e.g., -tBu) | Increases steric hindrance | May slow down the reaction rate |
This table illustrates the general trends of electronic and steric effects on the reactivity of substituted phenylstannanes.
Catalytic Roles of Phenylstannanes in Organic Transformations
While phenylstannanes are most commonly employed as stoichiometric reagents in reactions like the Stille coupling, there are instances where they or their derivatives can play catalytic roles. diva-portal.orgmdpi.comsamaterials.comcas.org The term "catalyst" implies that the substance increases the rate of a reaction without being consumed in the process. samaterials.com
In the context of the Stille reaction, the primary catalyst is a palladium complex. core.ac.uk The phenylstannane is the source of the phenyl group that is transferred and is consumed during the reaction. However, the development of catalytic systems that can regenerate the active organotin species is an area of interest to make these processes more atom-economical and environmentally friendly. For example, methods for regenerating and recycling polymer-supported phenylstannanes after a Stille coupling have been explored. core.ac.uk
Furthermore, in some radical reactions, a small amount of an organotin compound can be used to initiate a chain reaction, where the tin radical is regenerated in a catalytic cycle. This is often seen in radical dehalogenation reactions where a catalytic amount of a tin hydride can be used in the presence of a stoichiometric reducing agent like sodium borohydride, which regenerates the tin hydride.
Transition Metal-Catalyzed Processes with Phenylstannanes
Phenylstannanes serve as key coupling partners in a variety of transition metal-catalyzed reactions, with palladium-catalyzed processes being the most extensively studied. wikipedia.orgeie.gr However, other transition metals like copper and nickel also effectively catalyze reactions involving phenylstannanes. ikm.org.my These reactions are prized for their tolerance of a wide array of functional groups and their efficacy under relatively mild conditions. nrochemistry.com
The general catalytic cycle for these cross-coupling reactions, particularly the Stille reaction, involves three fundamental steps: ikm.org.mynrochemistry.com
Oxidative Addition: A low-valent transition metal complex, typically Pd(0), reacts with an organic electrophile (e.g., an aryl halide) to form a higher oxidation state metal complex, such as Pd(II). libretexts.orgcsbsju.edu The reaction initially forms a cis-complex, which may rapidly isomerize to the more thermodynamically stable trans-isomer. libretexts.orguwindsor.ca
Transmetalation: The organostannane (in this case, phenylstannane) transfers its phenyl group to the palladium complex, displacing a halide. nrochemistry.comlibretexts.org This is often the rate-determining step in the catalytic cycle. uwindsor.ca
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product with a new carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. ikm.org.mynumberanalytics.com
Beyond palladium, copper salts are frequently used, sometimes as co-catalysts in palladium-mediated reactions (known as the Migita-Kosugi-Stille coupling) or as the primary catalyst in reactions like C-N bond formation. researchgate.netresearchgate.net The "copper effect" in Stille reactions has been attributed to a Sn/Cu transmetalation step, which can significantly accelerate the reaction. researchgate.net Nickel catalysts have also been employed, for instance, in carbonylative Stille couplings. ikm.org.my
Applications of Phenylstannanes in Specific Coupling Reactions
The utility of phenylstannanes is demonstrated in several key cross-coupling reactions, most notably the Stille reaction and its variations.
Stille Reaction: This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds and involves coupling an organostannane with an organic halide or pseudohalide (like a triflate). wikipedia.orgnrochemistry.com Phenylstannanes, such as tributylphenylstannane or trimethylphenylstannane, are common reagents for introducing a phenyl group. ikm.org.myresearchgate.net The reaction is highly valued in the synthesis of complex molecules, including natural products and functional materials. ikm.org.my A significant advantage of the Stille reaction is the stability of organotin reagents to air and moisture and their compatibility with many functional groups. nrochemistry.comcore.ac.uk
Carbonylative Stille Coupling: This is a three-component reaction where carbon monoxide is inserted between the organic electrophile and the phenyl group from the phenylstannane, yielding unsymmetrical diaryl ketones. ikm.org.mylibretexts.org This process expands the synthetic utility of the Stille coupling by enabling the formation of carbonyl-containing compounds. libretexts.org
Copper-Promoted C-N Coupling: Phenylstannanes can participate in copper-promoted cross-coupling reactions to form carbon-nitrogen bonds. For example, the reaction of NH-containing substrates with phenylstannanes at room temperature can be achieved with the addition of additives like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.netresearchgate.net
The table below summarizes selected applications of phenylstannanes in transition metal-catalyzed coupling reactions.
| Reaction Type | Phenylstannane Reagent | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Stille Coupling | Tributylphenylstannane | 4-Iodoacetophenone | Pd Catalyst | 4-Acetylbiphenyl | ikm.org.my |
| Stille Coupling | Tributylphenylstannane | Benzoyl chloride | Pd(Bn)Cl(PPh3)2 | Benzophenone | wiley-vch.de |
| Carbonylative Stille Coupling | Tributylphenylstannane | Aryl Iodide | Ni(II) precatalyst/CO | Unsymmetrical Diaryl Ketone | ikm.org.my |
| Migita-Kosugi-Stille Coupling | Tributyl(phenyl)stannane | Aryl Iodide | Pd(PPh3)4 / CuTC | Biphenyl derivative | researchgate.net |
| C-N Cross-Coupling | Phenyltrimethylstannane | NH-containing substrate | Copper catalyst / TBAF | N-Aryl product | researchgate.net |
Elucidation of Reaction Mechanisms for Phenylstannane Chemistry
Oxidative Addition: The cycle begins with the oxidative addition of an organic electrophile, R¹-X, to a Pd(0) complex. wiley-vch.de This step breaks the R¹-X bond and forms a new complex, R¹-Pd(II)-X, which is typically a 16-electron square planar species. libretexts.org The initial product is often the cis-isomer, which can then isomerize to the more stable trans-isomer. uwindsor.ca The rate and success of this step can be influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the ligands on the palladium center. rsc.org
Transmetalation: This is the crucial step where the phenyl group is transferred from the tin atom to the palladium center. wiley-vch.de For phenylstannanes, the cleavage of the Sn-C(phenyl) bond can be viewed as an electrophilic cleavage (SE2 type) by the Pd(II) complex. wiley-vch.de Two primary transition states have been proposed for this step:
Open Transition State: This pathway involves a direct attack of the palladium complex on the phenylstannane without the formation of a stable cyclic intermediate. This mechanism can account for observations of inversion of configuration at the carbon atom in some cases. wiley-vch.de
Cyclic Transition State: In this mechanism, the organostannane coordinates to the palladium center, often involving a bridging ligand (like a halide), to form a cyclic intermediate before the phenyl group is transferred. wikipedia.orgcore.ac.uk
The choice between these pathways is influenced by factors such as the polarity of the solvent and the nature of the ligands and leaving groups. uwindsor.ca Additives like fluoride ions can enhance the nucleophilicity of the organostannane by forming hypervalent tin species, thereby accelerating the transmetalation step. uwindsor.ca In copper-assisted reactions, a Sn/Cu transmetalation may occur first, forming a more reactive organocopper species that then undergoes transmetalation with the palladium complex. researchgate.net
Reductive Elimination: The final step is the reductive elimination from the R¹-Pd(II)-R² intermediate to form the C-C coupled product R¹-R². numberanalytics.com For this to occur, the two organic groups must be in a cis orientation on the palladium complex. libretexts.org If the intermediate is in a trans configuration, a trans-to-cis isomerization must precede the reductive elimination. wiley-vch.de This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. ikm.org.my The rate of reductive elimination can be affected by the steric and electronic properties of the ligands and the organic groups being coupled. pitt.edu
Advanced Characterization and Spectroscopic Analysis of Phenylstannanes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Phenylstannane Structural Elucidation
NMR spectroscopy is indispensable for determining the connectivity and electronic environment of atoms within phenylstannane molecules. Both proton (¹H) and carbon (¹³C) NMR provide detailed information about the organic substituents and the phenyl ring. Crucially, ¹¹⁹Sn NMR spectroscopy directly probes the tin nucleus, offering unique insights into the tin's coordination environment, oxidation state, and bonding.
¹H NMR Spectroscopy: The ¹H NMR spectra of phenylstannanes typically show characteristic signals for the phenyl protons, usually appearing in the aromatic region (δ 6.5–8.5 ppm) vulcanchem.comrsc.orgrsc.org. The specific chemical shifts and splitting patterns of these protons are influenced by substituents on the phenyl ring and the nature of the other groups attached to the tin atom. Alkyl or vinyl groups directly bonded to tin also exhibit distinct signals. For example, methyl groups attached to tin (Sn-CH₃) are often observed as singlets in the upfield region, typically between δ -0.5 and 0.5 ppm rsc.orgrsc.org. The presence and position of Sn-H protons, if present in the stannane (B1208499) structure, would also be observable, often as a broad singlet or a multiplet depending on coupling.
¹³C NMR Spectroscopy: ¹³C NMR provides complementary information, with the phenyl ring carbons resonating in the typical aromatic region (δ 110–160 ppm) rsc.orgrsc.org. The carbon atom directly bonded to tin (Sn-C) often shows a characteristic chemical shift, which can be influenced by the other substituents. For instance, methyl carbons attached to tin (Sn-CH₃) are typically found at very high field, around δ -9 to -10 ppm rsc.orgrsc.org.
¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is particularly powerful for organotin chemistry. The chemical shift range for ¹¹⁹Sn is very broad, spanning from approximately δ -700 to +2000 ppm, with specific ranges highly dependent on the substituents and coordination number of the tin atom. For phenylstannanes, ¹¹⁹Sn chemical shifts can vary significantly. For example, tributyl(phenyl)stannane derivatives have been reported with ¹¹⁹Sn NMR signals around δ -40 to -43 ppm rsc.org, while phenyltin trichloride (B1173362) appears around δ -200 ppm vulcanchem.com. Copper-tin complexes involving phenylstannyl ligands show signals in the range of δ -79 to -85 ppm rsc.org. These shifts are diagnostic for identifying the tin species and confirming the presence of the phenyl-tin moiety.
Representative NMR Data:
| Compound Type/Name | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Notes | Reference |
| Chloro(diethenyl)phenylstannane | ¹H | 5.2–6.0 | Vinyl protons | vulcanchem.com |
| Chloro(diethenyl)phenylstannane | ¹H | 6.5–7.5 | Phenyl protons | vulcanchem.com |
| Phenyltin trichloride | ¹H | 7.56–7.61 | Phenyl protons | chemicalbook.com |
| Trimethylstannyl derivative (e.g., 3n) | ¹H | ~0.29 | Sn-CH₃ | rsc.org |
| Trimethylstannyl derivative (e.g., 3a) | ¹H | ~0.29 | Sn-CH₃ | rsc.org |
| Tributyl(phenyl)stannane | ¹H | ~0.88 | Sn-CH₂ of butyl groups | rsc.org |
| Trimethylstannyl derivative (e.g., 3n) | ¹³C | ~-9.5 | Sn-CH₃ | rsc.org |
| Tributyl(phenyl)stannane | ¹³C | ~10.28 | Sn-CH₃ of butyl groups (note: likely misprint in source, should be Sn-CH₂ or Sn-CH₃) | rsc.org |
| Tributyl(phenyl)stannane | ¹¹⁹Sn | -43.08 | rsc.org | |
| Tributyl[2-(ethylsulfanyl)phenyl]stannane | ¹¹⁹Sn | -8.2 | vulcanchem.com | |
| Chloro(diethenyl)phenylstannane | ¹¹⁹Sn | ~-200 | vulcanchem.com | |
| Phenyltin trichloride | ¹¹⁹Sn | -26.08 | rsc.org | |
| Poly(butyl(phenyl)stannane) | ¹¹⁹Sn | -197 | Broad signal | ethz.ch |
Mass Spectrometry (MS) for Phenylstannane Molecular and Fragment Analysis
Mass spectrometry is crucial for determining the molecular weight of phenylstannanes and providing information about their fragmentation patterns, which aids in structural confirmation. The presence of tin, with its characteristic isotopic distribution, results in distinctive isotopic clusters for molecular ions and fragment ions containing tin.
Molecular Ion and Isotopic Patterns: The natural abundance of tin isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) leads to complex but predictable isotopic patterns. For example, a molecular ion containing one tin atom will appear as a cluster of peaks. This pattern serves as a fingerprint for identifying tin-containing species. For chloro(diethenyl)phenylstannane, an ESI-MS spectrum is expected to show a molecular ion cluster at m/z 289 (M⁺) with tin's characteristic isotopic distribution vulcanchem.com. Electron ionization (EI-MS) of various trimethylstannyl derivatives often shows the molecular ion (M⁺) or fragments like [M-CH₃]⁺, with characteristic relative intensities rsc.org. For instance, a derivative showed M⁺ at m/z 296 with 2% intensity and a fragment at m/z 281 (likely M-CH₃) with 37% intensity rsc.org.
Fragmentation Patterns: Fragmentation typically involves the loss of alkyl or other substituents. For trimethylstannyl compounds, the loss of a methyl group (leading to [M-CH₃]⁺) is a common fragmentation pathway rsc.org. Phenyl group fragmentation or loss of phenyl radical can also occur. For phenyltin trichloride, characteristic fragments would involve losses of chlorine atoms or the phenyl group.
Representative Mass Spectrometry Data:
| Compound Type/Name | Ion Type | m/z | Relative Intensity (%) | Notes | Reference |
| Trimethylstannyl derivative (e.g., 3n) | M⁺ | 296 | 2 | rsc.org | |
| Trimethylstannyl derivative (e.g., 3n) | [M-CH₃]⁺ | 281 | 37 | Loss of methyl group | rsc.org |
| Trimethylstannyl derivative (e.g., 3a) | M⁺ | 272 | < 1 | rsc.org | |
| Trimethylstannyl derivative (e.g., 3a) | [M-CH₃]⁺ | 257 | 100 | Loss of methyl group | rsc.org |
| Chloro(diethenyl)phenylstannane | M⁺ | 289 | (Cluster) | Expected molecular ion cluster with Sn isotopes | vulcanchem.com |
| Trimethylstannyl derivative (e.g., 3b) | M⁺ | 242 | < 1 | rsc.org | |
| Trimethylstannyl derivative (e.g., 3b) | [M-CH₃]⁺ | 227 | 100 | Loss of methyl group | rsc.org |
X-ray Crystallography of Phenylstannane Single Crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of crystalline compounds. It provides information on bond lengths, bond angles, molecular conformation, and crystal packing. While specific crystal structure data for simple phenylstannanes like PhSnH₃ is not extensively detailed in the provided search snippets, X-ray diffraction is a standard technique for characterizing organotin compounds.
Vibrational Spectroscopy (IR, Raman) for Phenylstannane Functional Group Analysis
Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups within phenylstannanes by detecting characteristic vibrational frequencies. These techniques probe the stretching and bending modes of chemical bonds.
IR Spectroscopy: IR spectroscopy can identify the presence of phenyl rings through characteristic C-H stretching vibrations (around 3000–3100 cm⁻¹) and aromatic ring vibrations (e.g., C=C stretching around 1450–1600 cm⁻¹ and C-H bending modes) rsc.orgvulcanchem.com. The Sn-C bond exhibits stretching vibrations typically in the far-IR region, often observed between 490–520 cm⁻¹ for tributyltin compounds vulcanchem.com. If Sn-H bonds are present, they would show characteristic stretching vibrations in the region of 1700–2200 cm⁻¹, though these are not prominently reported for the specific phenylstannane derivatives detailed in the snippets. For phenyltin trichloride, specific IR data is available from NIST nist.gov, though peak assignments are not detailed in the provided text.
Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that are Raman-active. It can also provide information on Sn-C and phenyl ring vibrations.
Theoretical and Computational Chemistry Studies of Phenylstannanes
Electronic Structure and Bonding Analysis of Phenylstannanes via Quantum Chemistry
Quantum chemistry provides a foundational framework for understanding the distribution of electrons and the nature of chemical bonds within phenylstannane derivatives. Methods like Density Functional Theory (DFT) are frequently employed to elucidate their electronic properties. usc.edugatech.edu
A primary focus of these studies is the characterization of the tin-carbon (Sn-C) bond. The Sn-C bond is significantly longer and more polarizable than a carbon-carbon bond, which is a direct cause of the distinct reactivity of organotin compounds. lupinepublishers.com Computational methods can precisely calculate bond lengths, bond angles, and vibrational frequencies, which show excellent correlation with experimental data where available. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. wikipedia.orgwisc.edu For phenylstannane, NBO analysis reveals the hybridization of the tin and carbon atoms forming the Sn-C bond and quantifies its polarity through partial atomic charges. It also allows for the study of hyperconjugative interactions, such as the donation of electron density from the Sn-C bonding orbital into the antibonding orbitals of the phenyl ring, which influences the molecule's stability and reactivity. mdpi.comresearchgate.net
Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its electron-accepting capability (electrophilicity). nih.gov In phenylstannane, the HOMO is often associated with the Sn-C bond, highlighting its role as the primary site for electrophilic attack in reactions like the Stille cross-coupling.
Table 1: Calculated Electronic and Structural Properties of Phenylstannane
| Property | Typical Calculated Value | Significance |
|---|---|---|
| Sn-C Bond Length | ~2.15 Å | Indicates a relatively long and weak bond compared to C-C bonds. lupinepublishers.com |
| NBO Charge on Sn | Positive (e.g., +0.5 to +1.0) | Reflects the electropositive nature of tin and the polarity of the Sn-C bond. |
| NBO Charge on C (phenyl) | Negative (e.g., -0.4 to -0.8) | Shows the polarization of the bond with electron density on the carbon atom. |
| HOMO Energy | -5.0 to -6.0 eV | Relates to the ionization potential and nucleophilicity of the molecule. |
| LUMO Energy | 0.5 to 1.5 eV | Relates to the electron affinity and electrophilicity of the molecule. |
| HOMO-LUMO Gap | ~6.0 eV | Indicates the kinetic stability and electronic excitation energy. |
Computational Elucidation of Reaction Mechanisms and Energy Landscapes in Phenylstannane Chemistry
Computational chemistry is instrumental in mapping the detailed step-by-step mechanisms of reactions involving phenylstannanes. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy landscape can be constructed. rsc.orgresearchgate.net This provides critical information on reaction kinetics and thermodynamics.
The Stille cross-coupling reaction is a cornerstone of organic synthesis and a primary application of phenylstannanes. organic-chemistry.orgwikipedia.org DFT calculations have been extensively used to investigate its catalytic cycle, which generally consists of three key steps:
Oxidative Addition: The active Pd(0) catalyst adds to an organic halide (R-X), forming a Pd(II) complex. Computational studies model this step to determine its energy barrier and the geometry of the resulting square planar palladium complex. wikipedia.orguwindsor.ca
Transmetalation: This is often the rate-determining step. The phenyl group is transferred from the tin atom to the palladium center, displacing the halide. DFT calculations are crucial for understanding the structure of the transition state and the factors that influence the speed of this step, such as the nature of the ligands on the palladium and the groups on the tin. researchgate.net
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst. wikipedia.org Computational modeling confirms that this step is typically fast and highly exothermic.
Table 2: Representative Energy Profile for a Phenylstannane Cross-Coupling Reaction
| Reaction Step | Description | Relative Free Energy (kcal/mol) | Nature of Stationary Point |
|---|---|---|---|
| Reactants (Pd(0) + R-X + Ph-SnR'3) | Starting materials | 0.0 | Minimum |
| TS1 (Oxidative Addition) | Transition state for R-X bond breaking | +10 to +15 | Transition State |
| Intermediate 1 (Pd(II) Complex) | Product of oxidative addition | -5 to -10 | Minimum |
| TS2 (Transmetalation) | Transition state for phenyl group transfer | +15 to +25 | Transition State |
| Intermediate 2 (Di-organo Pd(II)) | Product of transmetalation | -10 to -15 | Minimum |
| TS3 (Reductive Elimination) | Transition state for C-C bond formation | +5 to +10 | Transition State |
| Products (R-Ph + X-SnR'3 + Pd(0)) | Final coupled product and regenerated catalyst | -20 to -30 | Minimum |
Predictive Modeling for Phenylstannane Reactivity and Selectivity
Building on the foundation of quantum mechanical calculations, predictive modeling aims to forecast the reactivity and selectivity of phenylstannanes without the need for exhaustive experimentation. These models leverage machine learning algorithms to find correlations between molecular features (descriptors) and experimental outcomes. nih.govsemanticscholar.org
The process typically involves several steps:
Data Curation: A dataset of reactions is assembled, containing various substituted phenylstannanes and their corresponding reaction outcomes (e.g., yield, regioselectivity, or enantioselectivity).
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can range from simple topological indices to sophisticated quantum chemical properties derived from DFT calculations, such as atomic charges, bond orders, and frontier orbital energies. nih.gov
Model Training: A machine learning algorithm, such as multiple linear regression, support vector machines, or a neural network, is trained on the dataset. The model learns the mathematical relationship between the descriptors and the observed reactivity. rsc.orgdigitellinc.com
Model Validation and Prediction: The model's predictive power is tested on a separate set of molecules not used during training. A validated model can then be used to predict the reactivity of new, untested phenylstannane derivatives. researchgate.net
These models can be particularly powerful for predicting regioselectivity in reactions involving unsymmetrical phenylstannanes or predicting which of several possible reaction sites on a complex substrate will react preferentially. By identifying the key molecular features that govern a reaction's outcome, these models provide valuable insights for synthetic planning. nih.gov
Table 3: Descriptors for Predictive Modeling of Phenylstannane Reactivity
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | NBO charge on Sn atom | Electrostatic potential at the reaction center. |
| Steric | Buried Volume (%Vbur) | Steric hindrance around the tin center. |
| Quantum Mechanical | HOMO Energy | Nucleophilicity and ease of electron donation. |
| Topological | Molecular Connectivity Index | Structural branching and size of the molecule. |
| Thermodynamic | Sn-C Bond Dissociation Energy | The strength and lability of the transferring bond. |
In Silico Design of Novel Phenylstannane Catalysts and Reagents
The ultimate goal of computational chemistry in this field is the in silico design of new molecules with enhanced properties. This proactive approach uses computational screening to identify promising candidates before they are ever synthesized in the lab, saving significant time and resources. bris.ac.uk
The design of a new phenylstannane reagent might focus on increasing its rate of transmetalation in a Stille coupling. The workflow could be as follows:
Define a Virtual Library: A large library of virtual phenylstannane derivatives is created by systematically varying substituents on the phenyl ring or the other groups attached to the tin atom.
High-Throughput Screening: Using the predictive models described in the previous section, or through rapid, lower-level quantum calculations, the entire library is screened. semanticscholar.org Each molecule is evaluated based on descriptors known to correlate with high reactivity (e.g., a weaker Sn-C bond, favorable steric profile).
Focused Analysis: A smaller set of the most promising candidates from the initial screen is then subjected to more rigorous and computationally expensive DFT calculations. This may involve calculating the full reaction energy profile for the transmetalation step to accurately determine the activation energy. researchgate.net
Experimental Validation: The top one or two candidates identified through this computational funnel are then prioritized for laboratory synthesis and testing to validate the in silico predictions.
This approach has been applied to the design of heptacoordinated organotin(IV) complexes for optoelectronic applications and can be extended to the rational design of catalysts and reagents for organic synthesis. nih.govresearchgate.net By combining chemical intuition with powerful computational tools, novel phenylstannane-based molecules can be designed with tailored reactivity, selectivity, and functionality.
Table 4: Workflow for In Silico Design of Phenylstannane Reagents
| Step | Action | Computational Method | Objective |
|---|---|---|---|
| 1 | Library Generation | Combinatorial enumeration | Create a diverse set of candidate structures. |
| 2 | Initial Screening | QSAR/Machine Learning Models | Rapidly filter thousands of molecules to identify hundreds of leads. |
| 3 | Descriptor Calculation | Semi-empirical or DFT | Calculate key electronic and steric properties for promising leads. |
| 4 | Mechanistic Analysis | High-level DFT | Calculate detailed reaction energy profiles for a few top candidates. |
| 5 | Candidate Selection | Analysis of computational data | Identify the most promising molecule(s) for synthesis. |
Advanced Applications of Phenylstannanes in Synthetic Chemistry and Materials Science
Phenylstannanes in Complex Natural Product Total Synthesis
Organotin reagents, including phenylstannanes, are pivotal in organic synthesis for creating new chemical structures and forming known bond formations, particularly new carbon-carbon (C-C) bonds. Since their initial reporting, numerous applications of organotin reagents have become commonplace in the synthesis of natural products sigmaaldrich.com. The Stille coupling, a palladium-catalyzed cross-coupling reaction between organostannanes and organic halides or pseudohalides, is a cornerstone of this utility nih.govorganic-chemistry.org. Phenylstannanes, such as tributyl(phenyl)stannane, serve as key nucleophilic coupling partners in these reactions, enabling the introduction of phenyl or other aryl moieties with high selectivity and functional group tolerance nih.govorganic-chemistry.orgikm.org.myasianpubs.org.
The Stille reaction's robustness and ability to form C-C bonds under mild conditions make it particularly valuable for late-stage synthetic transformations and for constructing complex molecules where other methods might fail nih.govikm.org.my. This has led to their widespread application in the total synthesis of intricate natural products, where precise control over stereochemistry and functional group compatibility is paramount sigmaaldrich.comnih.govikm.org.mynih.govresearchgate.net. For instance, allylstannanes, which can be functionalized with heteroatoms, have been used to generate homoallylic alcohols with efficient stereocontrol, a strategy employed in developing new synthetic routes for natural products nih.gov. While the toxicity of organotin reagents and the challenges associated with removing tin byproducts are recognized drawbacks, the Stille coupling remains a preferred method for certain challenging synthetic targets in natural product chemistry nih.govnih.govresearchgate.net.
Table 6.1.1: Role of Phenylstannanes in Natural Product Synthesis via Stille Coupling
| Role of Phenylstannane | Key Transformation | Application in Natural Product Synthesis | Supporting Evidence |
| Nucleophilic Coupling Partner | C-C Bond Formation (Stille Coupling) | Introduction of aryl/phenyl moieties, construction of complex carbon skeletons | sigmaaldrich.comnih.govorganic-chemistry.orgikm.org.myasianpubs.orgresearchgate.net |
| Precursor for Allylic Systems | Stereoselective allylation | Synthesis of homoallylic alcohols with controlled stereochemistry | nih.gov |
| Late-Stage Functionalization | Attaching complex fragments | Facilitating challenging bond formations in advanced synthetic intermediates | nih.govikm.org.my |
Phenylstannanes in the Synthesis of Pharmacologically Relevant Small Molecules
The same attributes that make phenylstannanes valuable in natural product synthesis—their ability to form C-C bonds efficiently and selectively, and their functional group tolerance—also render them highly useful in the synthesis of pharmacologically relevant small molecules and drug discovery sigmaaldrich.comnih.govikm.org.my. The Stille coupling, employing phenylstannanes, provides a powerful route to construct complex organic scaffolds that are often found in bioactive compounds.
(Further details on specific drug syntheses and quantitative data for this section would require more targeted searches for examples, which are not immediately apparent in the provided snippets for this specific subsection. The general applicability is well-established.)
Phenylstannanes in Polymer Chemistry and Macromolecular Synthesis
Organotin compounds, including phenylstannanes, have found significant applications in polymer chemistry and macromolecular synthesis, primarily as catalysts, initiators, or monomers in polymerization reactions. Their ability to participate in controlled polymerization techniques and to functionalize polymer chains makes them valuable tools for tailoring material properties.
In the realm of controlled polymerization, organotin compounds have been explored for their role in atom transfer radical polymerization (ATRP) and other controlled radical polymerization (CRP) techniques. While specific examples of phenylstannanes acting directly as initiators or catalysts in these processes are less commonly cited in the provided snippets compared to other organometallic compounds, the broader field of organotin chemistry in polymerization is acknowledged sigmaaldrich.comjeyamscientific.in. Organotin compounds are known for their use in various polymerization applications, suggesting a potential role for phenylstannanes in specific contexts, perhaps as functional monomers or chain transfer agents. The stability and reactivity profile of the tin-carbon bond can be leveraged to control polymer chain growth and to introduce specific end-group functionalities.
(The provided search results offer a general mention of polymerization applications for organotin compounds but lack specific details or data tables concerning phenylstannanes in this particular subsection. Further targeted research would be needed to populate this section with detailed findings and data tables.)
Phenylstannanes in the Development of Advanced Materials
The unique electronic and structural properties conferred by the tin-carbon bond, particularly when coupled with aromatic systems like phenyl groups, make phenylstannanes attractive precursors and building blocks for advanced materials. Their utility spans from the synthesis of organometallic polymers to the fine-tuning of material properties.
Engineering of Materials Properties Through Phenylstannane Incorporation
The incorporation of phenylstannane units into polymers or material matrices allows for the precise engineering of material properties. The presence of the heavy tin atom can influence properties such as refractive index, thermal stability, and flame retardancy. Furthermore, the phenyl group can contribute to the electronic conjugation and mechanical strength of polymeric materials.
When phenylstannanes are used as monomers or co-monomers in polymerization, they can introduce tin atoms into the polymer backbone or side chains. This incorporation can be achieved through various polymerization techniques, including those involving cross-coupling reactions. The resulting organometallic polymers may exhibit enhanced thermal stability due to the strong Sn-C bonds and the inherent stability of aromatic systems. In some cases, organotin compounds are known to impart flame-retardant properties to materials, a characteristic that could be leveraged through the incorporation of phenylstannane moieties. The ability to tune the electronic and optical properties of conjugated polymers by incorporating organometallic units, such as those derived from phenylstannanes, is also an area of active research.
(Again, the provided search results offer a general context for organotin compounds in materials properties but lack specific data or examples for phenylstannanes in this subsection. Detailed research findings and data tables would necessitate more specific queries.)
Role of Phenylstannanes in Other Specialized Chemical Transformations
Beyond the major applications discussed, phenylstannanes participate in a variety of other specialized chemical transformations, further underscoring their versatility in synthetic chemistry. Their reactivity can be harnessed for selective functional group transfers, reductive processes, and as components in catalytic systems.
Organotin hydrides, such as tributyltin hydride, are well-known for their ability to act as radical mediators, facilitating reductive dehalogenation and cyclization reactions. While tributyltin hydride is a common example, phenylstannanes can also be involved in radical chemistry, potentially as precursors or participants in radical chain reactions. The Stille coupling itself, while primarily a C-C bond-forming reaction, can be considered a specialized transformation due to its reliance on palladium catalysis and the unique reactivity of organostannanes sigmaaldrich.comnih.govorganic-chemistry.orgikm.org.myjeyamscientific.in.
Furthermore, phenylstannanes can be precursors for other organometallic species through transmetallation reactions. For example, they can be converted into organolithium or organomagnesium reagents, which then serve as potent nucleophiles in various synthetic sequences iupac.org. The ability to transfer functional groups from tin to organic substrates is a general characteristic of organotin chemistry, and phenylstannanes contribute to this repertoire. Their stability to air and moisture, compared to some other organometallic reagents, also makes them attractive for specific, demanding transformations organic-chemistry.orgresearchgate.net.
Table 6.5.1: Specialized Chemical Transformations Involving Phenylstannanes
| Transformation Type | Description | Phenylstannane Role | Key Reaction/Application | Supporting Evidence |
| Cross-Coupling | C-C bond formation | Nucleophilic partner | Stille Coupling | sigmaaldrich.comnih.govorganic-chemistry.orgikm.org.myasianpubs.orgresearchgate.net |
| Radical Chemistry | Hydrogen atom transfer | Potential radical mediator/precursor | Reductive processes, cyclizations | sigmaaldrich.comiupac.org |
| Transmetallation | Formation of other organometallics | Precursor to organolithium/magnesium reagents | Nucleophilic additions | iupac.org |
| Functional Group Transfer | Transfer of phenyl or other groups | Donor of organic moiety | Various substitution reactions | iupac.org |
Compound List:
Stannane (B1208499), phenyl- (Phenylstannane)
Tributyl(phenyl)stannane
Organotin compounds
Stannanes
Organotin halides
Organotin hydrides
Organotin oxides and hydroxides
Hypercoordinated stannanes
Triorganotin salts
Dibutyltin dilaurate
Tributyltin hydride
Trimethyltin (B158744) chloride
Dibutyltin(IV) oxide
Bis(tributyltin)
Tributyl(vinyl)tin
Tributyl(1-ethoxyvinyl)tin
Allyltributylstannane
2-(Tributylstannyl)thiophene
Dibutyltin dichloride
Trimethyltin chloride solution
Dimethyltin dichloride
2-(Tributylstannyl)pyridine
Dibutyltin diacetate
Diphenyltin (B89523) dichloride
Bis(tributylstannyl)acetylene
Trimethyltin chloride solution
Butyltin trichloride (B1173362)
Tributyltin hydride (stabilized)
Tetraorganotins
Triorganotins
Diorganotins
Monoorganotins
Diethyltin (B15495199) diiodide
Aryl stannanes
Heteroarylstannanes
Furylstannanes
Thiophenylstannanes
N-methylpyrrolestannanes
Ionic liquid supported organotin reagents
Organostannanes
Challenges, Future Directions, and Emerging Research Frontiers in Phenylstannane Chemistry
Development of Environmentally Benign Synthetic Methodologies for Phenylstannanes
The inherent toxicity and environmental persistence of many organotin compounds necessitate the development of greener synthetic routes. Current research focuses on reducing hazardous waste, improving atom economy, and minimizing the use of toxic reagents.
Solvent-Free Synthesis: Efforts are underway to conduct phenylstannane synthesis and reactions under solvent-free conditions. This approach not only reduces solvent waste but also simplifies purification and can lead to higher yields and reaction rates. For instance, solvent-free palladium-catalyzed stannylation of aryl halides has been reported, offering a more sustainable alternative to traditional methods researchgate.netresearchgate.netpharmafeatures.com.
Alternative Catalytic Systems: Research is exploring the use of less toxic and more abundant metals, such as copper and nickel, as catalysts for reactions traditionally mediated by palladium. These alternative systems may offer comparable or improved efficiency with a better environmental profile researchgate.netikm.org.mybeilstein-journals.orguga.edu.
Ionic Liquid-Supported Reagents: The development of ionic liquid-supported organotin reagents has provided a pathway for easier separation and recycling of the tin species, often enabling solvent-free conditions and high yields in Stille coupling reactions researchgate.netgoogle.com.
Enhancing Catalytic Efficiency and Substrate Scope in Phenylstannane-Mediated Reactions
While the Stille coupling is a robust and versatile reaction, ongoing research aims to further optimize its efficiency and expand its applicability to a broader range of substrates and reaction conditions.
Catalyst and Ligand Optimization: Fine-tuning palladium catalysts, ligands, bases, solvents, and reaction temperatures is critical for maximizing yields and minimizing reaction times in Stille couplings involving phenylstannanes. For example, the choice of solvent and base can significantly impact the efficiency of the transmetalation step ikm.org.myvulcanchem.com. The development of highly active and stable palladium catalysts, including heterogeneous or recyclable systems like Pd/C, is also a key area of focus asianpubs.org.
Expanding Substrate Scope: Extending the utility of phenylstannane-mediated reactions to less reactive or more complex substrates is an active area of research. This includes the coupling of aryl chlorides, which are typically less reactive than iodides or bromides, and the development of methods for C-H functionalization using phenylstannanes as coupling partners rutgers.edusnnu.edu.cnnih.gov. Novel electrophilic substrates, such as aryltriazenes, have also been successfully employed in Stille coupling reactions with phenylstannanes asianpubs.orgsioc-journal.cn.
New Reaction Pathways: Beyond traditional cross-coupling, phenylstannanes are being explored in novel transformations. For instance, a copper(I)-mediated carboxylation of (hetero)arylstannanes has been developed, offering a new route to carboxylic acids researchgate.net.
Discovery of Unprecedented Reactivity Modes for Phenylstannanes
The exploration of phenylstannanes extends beyond established cross-coupling methodologies, delving into new reactivity patterns that leverage their unique chemical properties.
Radical Chemistry: Phenylstannanes can participate in radical reactions, where the tin-carbon bond can undergo homolytic cleavage. This reactivity has been exploited in intramolecular aryl migration processes, where a phenyl group migrates from tin to a carbon-centered radical via an atom-transfer mechanism cmu.edu.
C-H Functionalization: The direct functionalization of C-H bonds using phenylstannanes as aryl sources is an emerging frontier. This approach bypasses the need for pre-functionalized substrates, offering more atom-economical and streamlined synthetic pathways. Palladium-catalyzed C-H activation and arylation reactions involving phenylstannanes are being investigated rutgers.edusnnu.edu.cn.
Novel Transformations: The development of new catalytic systems, such as the Cu(I)-mediated carboxylation of aryl stannanes, demonstrates the potential for discovering entirely new reactivity modes for this class of compounds researchgate.net.
Integration of Phenylstannane Chemistry with Flow Chemistry and Automated Synthesis
The adoption of continuous flow technologies and automated synthesis platforms offers significant advantages for handling reactive phenylstannanes and optimizing reaction conditions.
Continuous Flow Reactors: Implementing phenylstannane reactions in continuous flow systems allows for precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly beneficial for reactions involving highly reactive intermediates or for achieving rapid, high-yield transformations chemistryviews.orgscite.airsc.orgmdpi.comacs.org. Flow chemistry also enhances safety by minimizing the volume of hazardous materials processed at any given time.
Microreactor Technology: Microreactors, with their high surface-area-to-volume ratios, excel at heat and mass transfer, enabling efficient mixing and rapid reactions. This technology is well-suited for optimizing phenylstannane chemistry, including solvent-free protocols and reactions involving sensitive reagents acs.orgpitt.eduutwente.nl.
Automation: Automated synthesis platforms can streamline the optimization of reaction conditions, screen catalysts, and facilitate scale-up, accelerating the development and application of phenylstannane chemistry.
Strategies for Management and Mitigation of Organotin Byproducts/Residues in Phenylstannane Synthesis
The toxicity and environmental impact of organotin byproducts remain a significant challenge, driving the development of effective strategies for their removal, mitigation, and recycling.
Efficient Purification Techniques: Developing efficient methods for removing residual tin from reaction products is crucial. Techniques such as chromatography (including solid-supported reagents or ionic liquids), extraction, and filtration are employed to reduce tin contamination to acceptable levels, often below 1000 ppm or even lower msu.edugoogle.comgoogle.comresearchgate.net.
Minimizing Tin Usage: The ultimate goal is to minimize the amount of tin used in synthesis. This is achieved through highly efficient catalytic systems, optimized reaction conditions, and the development of alternative, less toxic coupling reagents where feasible researchgate.net.
Waste Treatment and Detoxification: Research into methods for treating and detoxifying organotin waste is also important, aiming to convert toxic organotin species into less harmful inorganic tin compounds dcceew.gov.audiva-portal.org.
Table 1: Representative Green Chemistry Approaches in Phenylstannane Reactions
| Approach | Key Strategy | Example Application/Benefit | Reference(s) |
| Solvent-Free Synthesis | Eliminates organic solvents | Solvent-free Stille coupling; reduces waste, simplifies purification. | researchgate.netresearchgate.netpharmafeatures.com |
| Catalytic Tin Usage | Recycling of tin byproducts | Up to 94% reduction in tin requirement; maintains high yields (up to 90%) through hydrostannylation/Stille sequences. | nih.govmsu.edumsu.edu |
| Ionic Liquid Support | Immobilization and recyclability of tin reagents | Recyclable up to five times; enables solvent-free, ligand-free conditions with simple purification. | researchgate.netgoogle.com |
| Alternative Catalysts | Use of Cu or Ni instead of Pd | Potentially lower toxicity and cost; exploration for cross-coupling reactions. | researchgate.netikm.org.mybeilstein-journals.org |
| Flow Chemistry Integration | Continuous processing in microreactors | Enhanced safety, precise control, faster reactions; application to reactive intermediates and Stille coupling. | chemistryviews.orgscite.airsc.orgmdpi.com |
| Tin Residue Removal | Advanced purification methods | Chromatography, extraction, filtration to reduce tin contamination to <1000 ppm. | google.comgoogle.comresearchgate.net |
Table 2: Emerging Reactivity Modes and Catalytic Advancements
| Reactivity Mode/Catalysis | Description | Potential Impact | Reference(s) |
| C-H Functionalization | Direct arylation using phenylstannanes as aryl sources, bypassing pre-functionalization. | Atom-economical, streamlined synthesis. | rutgers.edusnnu.edu.cn |
| Radical Aryl Migration | Intramolecular transfer of phenyl group from tin to a carbon radical via atom-transfer. | Novel synthetic pathways for complex molecule construction. | cmu.edu |
| Cu(I)-Mediated Carboxylation | Novel transformation of (hetero)arylstannanes using CO2 and a copper catalyst. | New route to carboxylic acids; potential for radiolabeling. | researchgate.net |
| Alternative Metal Catalysis | Use of Cu, Ni, or other metals in cross-coupling reactions instead of palladium. | Reduced toxicity, lower cost, potentially broader substrate scope or milder conditions. | researchgate.netikm.org.mybeilstein-journals.org |
| Aryltriazene Coupling | Use of aryltriazenes as novel electrophilic substrates in Stille coupling reactions. | Expansion of substrate scope for Stille coupling. | asianpubs.orgsioc-journal.cn |
Phenylstannane chemistry continues to be a vibrant area of research, addressing critical challenges in sustainability, efficiency, and novel reactivity. The transition towards greener synthetic methodologies, the integration with advanced technologies like flow chemistry, and the discovery of new reaction pathways are shaping the future of this field. Simultaneously, robust strategies for managing organotin byproducts are essential for the continued responsible application of phenylstannanes in organic synthesis and materials science.
Compound List:
Stannane (B1208499), phenyl- (Phenylstannane)
Tributyl(phenyl)stannane
Dibutyltin dilaurate
Dibutyltin maleate (B1232345)
Dibutyltin methyl maleate
Dibutyltin dichloride
Triphenylstannane
Tributyltin hydride
Trimethyltin (B158744) chloride
Tetraphenylstannane
Tributyl[2-(ethylsulfanyl)phenyl]stannane
Q & A
Q. What are the established synthetic methodologies for phenylstannane, and how do reaction conditions influence yield and purity?
Phenylstannane can be synthesized via reactions between tin halides and organometallic reagents. For example, Webster (1970) synthesized halo-stannanes by reacting stannane (SnH₄) with hydrogen halides (HCl, HBr) at low temperatures (-78°C), ensuring reactants remained in the liquid phase . The reaction completeness was confirmed by measuring evolved hydrogen gas and verifying Sn:H:X ratios via analytical methods. Catalytic optimization, such as in Stille coupling, involves screening catalysts (e.g., Pd complexes) and solvents (e.g., toluene) to minimize byproducts like symmetric double-coupling products .
Q. How can spectroscopic techniques (e.g., FTIR, NMR) characterize phenylstannane’s structural and vibrational properties?
FTIR spectroscopy of monoisotopic stannane (¹¹⁶SnH₄) at resolutions of 2.1×10⁻³ cm⁻¹ enables precise assignment of bending dyads (600–850 cm⁻¹ range), critical for identifying vibrational modes in phenylstannane derivatives . NMR analysis (e.g., ¹¹⁹Sn NMR) resolves tin coordination environments, with chemical shifts sensitive to substituents (e.g., phenyl groups) and solvent effects .
Q. What are the primary decomposition pathways of phenylstannane, and how do ambient conditions affect stability?
Phenylstannane decomposes via first-order kinetics, producing metallic tin and hydrogen gas. Tamaru (1956) derived Arrhenius parameters for SnH₄ decomposition on tin surfaces, showing temperature-dependent rate coefficients . Storage under inert atmospheres (e.g., argon) at low temperatures (-20°C) mitigates premature decomposition .
Advanced Research Questions
Q. How do isotopic substitutions (e.g., ¹¹⁶Sn vs. ¹²⁰Sn) influence the vibrational spectra and reactivity of phenylstannane?
Isotopic labeling (e.g., ¹¹⁶SnH₄) reduces spectral congestion, enabling precise analysis of vibrational modes like ν₄ (bending) and ν₂ (asymmetric stretching). Brunet et al. (2004) observed isotopic shifts in FTIR spectra, critical for computational validation of force-field models . Reactivity differences arise from isotopic mass effects, altering activation energies in Sn–H bond cleavage .
Q. What mechanistic insights explain contradictions in reported yields for phenylstannane derivatives across studies?
Discrepancies arise from variations in reaction stoichiometry, solvent purity, and catalyst loading. For instance, Webster (1970) achieved near-quantitative yields by ensuring excess HX (hydrogen halide) and prolonged reaction times, while Dessì et al. (2012) noted incomplete conversions in Stille couplings due to premature catalyst deactivation . Methodological standardization (e.g., in situ monitoring via GC-MS) resolves such inconsistencies.
Q. How can computational methods (DFT, MD) predict phenylstannane’s behavior in catalytic systems, such as cross-coupling reactions?
Density functional theory (DFT) calculates transition-state energies for Sn–C bond formation, identifying steric effects from phenyl groups. Molecular dynamics (MD) simulations model solvent interactions (e.g., toluene vs. THF) to optimize catalytic activity in Stille reactions . Validation against experimental kinetics (e.g., Arrhenius plots) refines computational parameters .
Methodological Considerations
Q. What experimental designs mitigate hazards associated with phenylstannane’s air sensitivity and toxicity?
- Controlled Atmospheres : Use gloveboxes or Schlenk lines for synthesis and handling .
- Analytical Safety Protocols : Employ FTIR gas cells with airtight seals to prevent air exposure during spectral acquisition .
- Waste Management : Quench residual stannane with aqueous H₂O₂ to oxidize tin hydrides to non-volatile SnO₂ .
Q. How should researchers address conflicting data in thermal decomposition studies of phenylstannane?
- Reproducibility Checks : Replicate experiments under standardized conditions (temperature, pressure, purity).
- Cross-Validation : Compare decomposition rates via gravimetric analysis (mass loss) and gas chromatography (H₂ quantification) .
- Error Analysis : Quantify uncertainties from instrumental drift (e.g., in manometric gas measurements) .
Tables
Table 1. Key Synthetic Parameters for Phenylstannane Derivatives
| Reaction Type | Conditions | Yield (%) | Key Byproducts | Reference |
|---|---|---|---|---|
| HX Addition (HCl) | -78°C, 24h, liquid phase | 95–98 | H₂, SnCl₄ (trace) | |
| Stille Coupling | Toluene, Pd(PPh₃)₄, 80°C | 70–85 | Symmetric dimer |
Table 2. FTIR Vibrational Assignments for ¹¹⁶SnH₄
| Wavenumber (cm⁻¹) | Assignment | Mode Description |
|---|---|---|
| 720–760 | ν₄ (bending dyad) | Out-of-plane Sn–H bend |
| 800–830 | ν₂ (asymmetric) | Sn–H stretch + bend coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
